molecular formula C22H19NO B14662267 1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- CAS No. 39142-92-2

1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)-

Cat. No.: B14662267
CAS No.: 39142-92-2
M. Wt: 313.4 g/mol
InChI Key: FEZZISQIRRVAJX-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- is a heterocyclic organic compound. It features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This compound is part of the isoindoline family, which is known for its diverse applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- typically involves the following methods:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where nucleophiles replace hydrogen atoms in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- lies in its specific substituents and the resulting chemical and biological properties.

Properties

CAS No.

39142-92-2

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

2,3-dibenzyl-3H-isoindol-1-one

InChI

InChI=1S/C22H19NO/c24-22-20-14-8-7-13-19(20)21(15-17-9-3-1-4-10-17)23(22)16-18-11-5-2-6-12-18/h1-14,21H,15-16H2

InChI Key

FEZZISQIRRVAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4

Origin of Product

United States

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